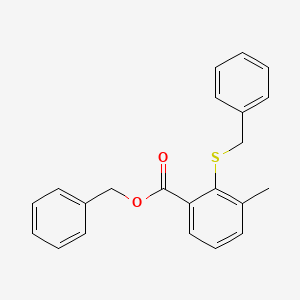

Benzyl 2-(Benzylthio)-3-methylbenzoate

Description

Benzyl 2-(Benzylthio)-3-methylbenzoate is a synthetic aromatic ester featuring a benzyl ester group, a benzylthio substituent at position 2, and a methyl group at position 3 on the benzoate ring. Applications may include pharmaceutical intermediates or materials science, given the prevalence of benzylthio and ester groups in drug design .

Properties

Molecular Formula |

C22H20O2S |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

benzyl 2-benzylsulfanyl-3-methylbenzoate |

InChI |

InChI=1S/C22H20O2S/c1-17-9-8-14-20(21(17)25-16-19-12-6-3-7-13-19)22(23)24-15-18-10-4-2-5-11-18/h2-14H,15-16H2,1H3 |

InChI Key |

ATDXALLEWHZMRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OCC2=CC=CC=C2)SCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Benzyl 2-(Benzylthio)-3-methylbenzoate and Analogs

Detailed Comparisons

Benzyl Benzoate (BB)

- Structural Differences : Lacks substituents on the benzoate ring.

- Properties : Simpler structure confers higher volatility and lower molecular weight (212.24 g/mol vs. 348.46 g/mol) compared to the target compound. Its 100% purity and stability make it a standard in cosmetic and pharmaceutical formulations .

- Reactivity : Absence of electron-modifying groups reduces susceptibility to electrophilic substitution compared to the target compound’s benzylthio and methyl groups .

Methyl 3-Methylbenzoate (M3MB)

- Functional Groups : Methyl ester (vs. benzyl ester) and methyl at position 3.

- Electronic Effects : The methyl group donates electrons, increasing ring electron density. However, the methyl ester reduces lipophilicity (logP ~1.5) compared to the benzyl ester (estimated logP ~4.5 for the target compound) .

- Applications : Primarily used as a solvent or fragrance component, whereas the target compound’s benzylthio group may enable sulfur-based reactivity in drug synthesis.

Benzyl 2-(Benzyloxy)-3-bromobenzoate

- Substituent Effects: Replacing benzylthio with benzyloxy (oxygen vs. sulfur) increases electronegativity, altering charge distribution.

- Synthetic Utility : Bromo-substituted derivatives are intermediates in cross-coupling reactions, whereas the target compound’s methyl group may favor stability over reactivity.

2-(Benzylthio)-3-nitropyridine

- Aromatic System : Pyridine ring (vs. benzoate) introduces nitrogen-based polarity. The nitro group at position 3 strongly withdraws electrons, contrasting with the target compound’s electron-donating methyl group.

- Biological Relevance : Nitropyridine derivatives exhibit antimicrobial activity, but the target compound’s ester group may redirect applications toward anti-inflammatory or analgesic pathways .

CRTh2 Antagonists with Benzylthio Groups

Research Implications

Its higher molecular weight and lipophilicity compared to analogs like BB or M3MB may improve bioavailability in hydrophobic environments. Further studies should explore its sulfhydryl reactivity and compatibility with catalytic systems used in sulfur chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.